molecular formula C24H25N5O B13343308 (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide

(1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide

Cat. No.: B13343308
M. Wt: 399.5 g/mol
InChI Key: WKHKPYJZGLRMEQ-SJORKVTESA-N
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Description

(1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, an indazole moiety, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the amino group and the carboxamide functionality. The indazole and naphthalene groups are then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole moiety.

    Reduction: Reduction reactions can occur, especially at the carboxamide group.

    Substitution: Substitution reactions are common, where functional groups on the naphthalene or indazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound holds potential as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Amino-N-(3-(phenylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide
  • (1R,3S)-3-Amino-N-(3-(benzylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide

Uniqueness

The uniqueness of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets, which may not be possible with similar compounds.

Properties

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

IUPAC Name

(1R,3S)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H25N5O/c25-17-8-3-7-16(13-17)24(30)26-18-11-12-22-20(14-18)23(29-28-22)27-21-10-4-6-15-5-1-2-9-19(15)21/h1-2,4-6,9-12,14,16-17H,3,7-8,13,25H2,(H,26,30)(H2,27,28,29)/t16-,17+/m1/s1

InChI Key

WKHKPYJZGLRMEQ-SJORKVTESA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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